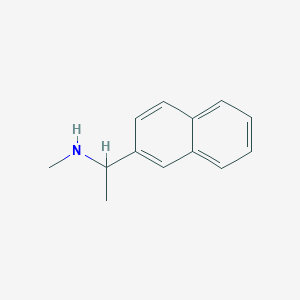

N-methyl-1-(2-naphthyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPIUODNLOVPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Modern Organic Synthesis and Medicinal Chemistry

N-methyl-1-(2-naphthyl)ethanamine and its related structures are significant as intermediates and building blocks in the creation of more complex molecules. chemimpex.com Their utility spans from the synthesis of therapeutic agents to the development of specialized materials.

In the pharmaceutical sector, these compounds are recognized as crucial intermediates. chemimpex.com For instance, this compound serves as a precursor in the synthesis of antifungal medications such as terbinafine (B446). smolecule.com Furthermore, derivatives like (R)-1-(2-Naphthyl)ethylamine are employed as key intermediates in the development of drugs targeting neurological disorders. chemimpex.com The naphthalene (B1677914) moiety itself can be instrumental in enhancing the pharmacological properties of potential drug candidates. chemimpex.com

Beyond pharmaceuticals, the compound finds application in organic synthesis as a component for creating chiral ligands and catalysts. smolecule.comchemimpex.com These are vital in asymmetric synthesis, a field focused on producing specific stereoisomers of a molecule, which is critical in drug manufacturing. smolecule.comchemimpex.com Research has also indicated its potential use in developing bifunctional catalysts, which combine different catalytic functions in a single molecule. smolecule.com

Stereochemical Importance and Chirality in Naphthyl Ethanamine Derivatives

Asymmetric Synthesis Approaches

The direct synthesis of enantiomerically pure this compound and its analogues can be achieved through several asymmetric strategies, primarily involving catalytic hydrogenation or the use of chiral auxiliaries to control stereochemistry.

Catalytic Asymmetric Hydrogenation utilizing Chiral Ruthenium Complexes

Catalytic asymmetric hydrogenation of prochiral imines is one of the most efficient methods for producing chiral amines. This approach relies on the use of a chiral transition metal catalyst, typically based on ruthenium, to stereoselectively deliver hydrogen to the C=N double bond. The precursor for this compound would be the corresponding imine, N-[1-(2-naphthyl)ethylidene]methanamine.

The success of this reaction hinges on the design of the chiral ligand coordinated to the ruthenium center. A prominent class of catalysts for this transformation are the Noyori-type [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] complexes, where DPEN is 1,2-diphenylethylenediamine. nih.govmdpi.com These catalysts have demonstrated high efficiency and enantioselectivity in the transfer hydrogenation of a wide variety of aromatic imines using a hydrogen source like a formic acid/triethylamine mixture. nih.govmdpi.com

For the direct hydrogenation using molecular hydrogen, complexes such as RuBr₂[(S,S)-xyl-skewphos][(S,S)-dpen] (where Xyl-Skewphos is 2,4-bis(di-3,5-xylylphosphino)pentane) in the presence of a base like potassium tert-butoxide have shown remarkable activity and selectivity for N-arylimines. researchgate.net For instance, the hydrogenation of an N-arylimine derived from acetophenone (B1666503) achieved 99% enantiomeric excess (ee) with a high turnover number. researchgate.net While specific data for the imine precursor to this compound is not detailed in the reviewed literature, the general success with structurally similar aromatic imines suggests that high enantioselectivity would be achievable.

The choice of the chiral ligand, the counter-anion on the ruthenium complex, and the reaction conditions (solvent, pressure, temperature) are all critical parameters that need to be optimized for a specific substrate to achieve high yield and enantioselectivity. mdpi.comacs.org

Table 1: Examples of Chiral Ruthenium Catalysts for Asymmetric Imine Hydrogenation

| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| RuBr₂[(S,S)-xyl-skewphos][(S,S)-dpen]/t-BuOK | N-aryl imines from acetophenones | Up to 99% | researchgate.net |

| [RuCl(η⁶-p-cymene)( (S,S)-TsDPEN)] | Aromatic imines (transfer hydrogenation) | High (not specified) | mdpi.com |

| Ru-Pybox complexes | N-aryl imines from acetophenones | Up to 99% | researchgate.net |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | nih.gov |

This table presents data for analogous N-arylimine substrates to illustrate the potential of the methodology.

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

An alternative strategy for controlling the stereochemistry during the formation of this compound involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is set, the auxiliary is removed.

Naphthylethylamines themselves can serve as effective chiral auxiliaries. For example, (S)-1-(1-naphthyl)ethylamine has been used as a chiral auxiliary in the diastereoselective alkylation of chiral nitro imine dianions. nih.govnih.gov In this case, the chirality of the naphthylethylamine directs the approach of the alkylating agent, leading to the formation of one diastereomer in preference to the other. The study found that an auxiliary with a large steric difference between its substituents, like the 1-naphthylethyl group, provided good selectivity. nih.govnih.gov

In the context of synthesizing this compound, one could envision a strategy where a chiral auxiliary is attached to a precursor molecule, followed by a reaction to introduce the methylaminoethyl group. For instance, a chiral auxiliary could be used to direct the addition of a methyl group to an imine derived from 2-naphthaldehyde, followed by reduction. The diastereoselective nucleophilic addition of organolithium reagents to imines derived from chiral α-naphthylethylamine has been shown to proceed with high stereoselectivity (up to 100% diastereomeric excess), demonstrating the power of this approach. acs.org

Table 2: Application of Naphthylethylamines as Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (de) | Reference |

| Staudinger Cycloaddition | (R)- and (S)-1-(2-Naphthyl)ethylamine | Up to 48% | researchgate.net |

| Alkylation of Nitro Imine Dianions | (S)-1-(1-Naphthyl)ethylamine | Up to >95:5 dr | nih.govnih.gov |

| Nucleophilic addition to imines | α-Naphthylethylamine | Up to 100% | acs.org |

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure amines. This technique utilizes the stereoselectivity of an enzyme, typically a lipase (B570770), to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Optimization of Lipase-Catalyzed Resolutions for Enantiomeric Purity

The kinetic resolution of racemic 1-(2-naphthyl)ethylamine, a precursor to the N-methylated target compound, has been successfully achieved using lipase-catalyzed acylation. The choice of lipase is crucial for high enantioselectivity. Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), has been shown to be particularly effective for this transformation. researchgate.netnih.gov

Optimization of the reaction conditions is key to maximizing both the conversion and the enantiomeric excess (ee) of the product and the unreacted starting material. Key parameters that are often optimized include the solvent, temperature, and the nature of the acyl donor. Non-polar solvents like toluene (B28343) are often preferred as they can minimize non-selective side reactions. nih.gov Temperature also plays a significant role; for the resolution of 1-(2-naphthyl)ethylamine, a temperature of 40°C has been found to be optimal, balancing reaction rate with enzyme stability. researchgate.netnih.gov

Dynamic kinetic resolution (DKR) is an advanced strategy that combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer. A chemoenzymatic DKR of 1-(2-naphthyl)ethylamine has been developed using immobilized CALB for the resolution and a nano-palladium catalyst for the racemization, achieving a high yield and excellent enantiomeric excess. nih.gov

Influence of Acyl Donors and Reaction Conditions on Enantioselectivity

The choice of the acyl donor in a lipase-catalyzed resolution has a profound impact on the reaction's efficiency and enantioselectivity. For the resolution of 1-(2-naphthyl)ethylamine, various acyl donors have been investigated. While simple esters like ethyl acetate (B1210297) are commonly used, more sophisticated acyl donors can offer significant advantages.

One study found that 4-chlorophenyl valerate (B167501) was a highly effective acyl donor for the Novozym 435-catalyzed resolution of 1-(2-naphthyl)ethylamine. researchgate.netnih.gov This acyl donor was reported to inhibit non-selective amidation reactions, leading to an excellent enantiomeric excess of the product (>99% ee) at 50% conversion. researchgate.netnih.gov The structure of the acyl donor can influence the binding of the substrate in the enzyme's active site, thereby affecting the stereochemical preference of the acylation.

The concentration of the substrates (amine and acyl donor) and the enzyme loading are also critical reaction conditions that must be optimized. High substrate concentrations can sometimes lead to substrate or product inhibition, while the enzyme concentration affects the reaction rate. For the resolution of 1-(2-naphthyl)ethylamine with 4-chlorophenyl valerate, an amine concentration of 300 mmol/L in toluene at 40°C was found to be optimal. researchgate.net

Table 3: Optimization of Enzymatic Kinetic Resolution of 1-(2-Naphthyl)ethylamine

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee_p) | Reference |

| Novozym 435 | 4-Chlorophenyl valerate | Toluene | 40 | 50 | >99% | researchgate.netnih.gov |

| CALB | Ethyl 4-nitrophenyl acetate | Toluene | Not specified | High | >99% (DKR) | rsc.org |

| Addzyme 001 | Vinyl acetate | Cyclohexane (B81311) | 40 | 49 | 98% (for propranolol (B1214883) precursor) | sfu.ca |

ee_p refers to the enantiomeric excess of the acylated product.

Derivatization and Functionalization Strategies

Once the chiral this compound is obtained in enantiomerically pure form, it can be used as a versatile building block for the synthesis of more complex molecules with potential applications in catalysis and medicinal chemistry.

One notable derivatization strategy involves the preparation of thiourea (B124793) compounds. Research has indicated that this compound can be used to prepare thioureas that incorporate the chiral amine functionality. These thiourea derivatives can act as bifunctional organocatalysts, possessing both a Lewis basic amine site and a hydrogen-bonding thiourea moiety. Such catalysts are valuable in promoting asymmetric reactions like the Strecker and nitro-Michael reactions.

Furthermore, chiral naphthyl amines are employed in the synthesis of novel chiral ligands and catalysts. For instance, the atroposelective C-H naphthylation has been utilized to create axially chiral biaryl aldehyde catalysts. mdpi.com While not a direct derivatization of the amine itself, this highlights the importance of the naphthylamine framework in designing new chiral entities. Another advanced strategy is the rhodium-catalyzed atroposelective synthesis of C-N axially chiral naphthylamines, which opens up a new class of chiral compounds. numberanalytics.com

The amine functionality of this compound also allows for a wide range of standard chemical transformations, such as N-alkylation, N-acylation, and formation of amides and sulfonamides, to introduce further diversity and functionality into the molecule. These derivatizations can be used to fine-tune the steric and electronic properties of the molecule for specific applications.

Formation of Amide, Urea (B33335), and Other Derivatives via Nucleophilic Substitution Reactions

The nucleophilic nature of the secondary amine in this compound allows it to readily participate in nucleophilic substitution reactions to form a variety of important derivatives, including amides and ureas. These reactions typically involve the reaction of the amine with an activated carboxylic acid derivative or an isocyanate.

The synthesis of amides from this compound can be achieved through reaction with acylating agents such as acid chlorides or by using coupling agents to facilitate the reaction with carboxylic acids. For instance, the coupling of a carboxylic acid with the amine can be promoted by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCC), which activates the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com

Urea derivatives are another important class of compounds that can be synthesized from this compound. A common method for the preparation of ureas involves the reaction of the amine with an isocyanate. This reaction is typically straightforward and proceeds with high yield. For example, the reaction of an amine with an isocyanate can be carried out under solvent-free mechanochemical conditions, providing a green and efficient route to urea derivatives. beilstein-journals.org Alternatively, thioureas can be synthesized from the corresponding isothiocyanate. The synthesis of 1-methyl-1-(1-naphthyl)-2-thiourea has been reported from N-methyl-1-naphthylcyanamide by reaction with hydrogen sulfide (B99878) and ammonia. orgsyn.org

Table 1: Synthesis of Amide and Urea Derivatives from Naphthyl-substituted Amines

| Starting Amine | Reagent | Product Type | Reaction Conditions | Yield (%) | Reference |

| (S)-(+)-1-(1-Naphthyl)ethylamine | Isosteviol-derived hydroxyaldehyde, then NaBH₄ | N-Substituted 1,3-aminoalcohol | Dry EtOH, 25°C, 3 h; then MeOH, 25°C, 4 h | 40 | nih.gov |

| 4-Chloroaniline | 1-Naphthyl isothiocyanate | Thiourea | Ball milling, room temperature | 100 | beilstein-journals.org |

| N-Methyl-1-naphthylcyanamide | H₂S, NH₃ | Thiourea | Absolute ethanol, 20-25°C, 1.5 h | 82-90 | orgsyn.org |

Synthesis of Imines and Schiff Bases from Naphthyl Ethanamines

Imines and Schiff bases are valuable intermediates in organic synthesis and can be readily prepared from primary and secondary amines through condensation with aldehydes or ketones. The reaction of this compound with a carbonyl compound would lead to the formation of an iminium ion, a key reactive intermediate. While the direct formation of a stable imine from a secondary amine is not possible, the intermediate iminium salt is a versatile precursor for further reactions.

The synthesis of Schiff bases from the related primary amine, 1-(2-naphthyl)ethylamine, is well-documented. For example, the condensation of (R)-1-naphthyl ethylamine (B1201723) with an aromatic aldehyde can be carried out to form a (1R)-1-(2-naphthyl)-N-(arylmethylene)-ethanamine derivative. google.com This reaction typically proceeds by mixing the amine and aldehyde, often with heating and removal of water to drive the equilibrium towards the product.

A general and efficient method for imine synthesis involves the use of a manganese complex as a catalyst for the reaction between an alcohol (as a precursor to the aldehyde) and an amine. rsc.org This method, while not specific to this compound, illustrates a modern approach to imine formation. The synthesis of N-substituted 1,3-aminoalcohols from a hydroxyaldehyde and a primary amine, such as (S)-(+)-1-(1-naphthyl)ethylamine, proceeds through an intermediate Schiff base which is then reduced in situ. nih.gov

Table 2: Synthesis of Imines and Schiff Base Intermediates from Naphthyl-substituted Amines

| Amine | Carbonyl Source/Reagent | Catalyst/Conditions | Intermediate/Product | Reference |

| (R)-1-Naphthyl ethylamine | Aromatic aldehyde | Heat | (1R)-1-(2-Naphthyl)-N-(arylmethylene)-ethanamine | google.com |

| Cyclohexylamine | Benzyl (B1604629) alcohol | Manganese complex, Ca₃N₂, Toluene, reflux, 48 h | N-Benzylidenecyclohexylamine | rsc.org |

| (S)-(+)-1-(1-Naphthyl)ethylamine | Isosteviol-derived hydroxyaldehyde | Dry EtOH, 25°C, 3 h | Schiff base intermediate | nih.gov |

Aza-Michael Addition Protocols in this compound Synthesis

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. This compound, as a secondary amine, can act as a nucleophile in such reactions, leading to the formation of β-amino carbonyl compounds.

While the direct synthesis of this compound via an aza-Michael addition is not commonly reported, the compound itself can be utilized as a Michael donor. For instance, the aza-Michael addition of a secondary amine, N-(anthracen-9-ylmethyl)-N-methylmethanamine, to phenyl vinyl sulfone has been demonstrated under microwave conditions, highlighting the utility of this reaction for secondary amines. mdpi.com This provides a model for the expected reactivity of this compound.

Furthermore, a one-pot protocol combining aza-Michael addition and aminolysis has been developed to produce chiral β-amino acid esters, showcasing the versatility of this reaction with a range of amines. lookchem.com These examples underscore the potential of this compound to participate in aza-Michael additions to construct more complex molecules. The reaction is a key step in the synthesis of various biologically active compounds and chiral auxiliaries. beilstein-journals.orgnih.gov

Development of Novel Synthetic Pathways

Microwave-Assisted Green Synthesis Methods

Microwave-assisted organic synthesis has emerged as a green and efficient technology that can significantly accelerate reaction rates and improve yields. scielo.org.mx This technique has been applied to a variety of reactions involving naphthyl-containing compounds. For example, the synthesis of N-substituted 4-sulfo-1,8-naphthalimide derivatives from the corresponding anhydride (B1165640) and primary amines has been successfully achieved using microwave irradiation, with high yields obtained in a matter of minutes. uctm.edu

Another relevant example is the microwave-assisted synthesis of N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via an aza-Michael addition. mdpi.com The use of microwave heating in this case facilitated the reaction between a secondary amine and a vinyl sulfone. These findings suggest that the synthesis and derivatization of this compound could be significantly enhanced through the application of microwave technology, offering a greener and more efficient alternative to conventional heating methods.

Hydrolysis of Intermediate Formamides for Amine Generation

A robust method for the synthesis of secondary amines involves the hydrolysis of an N-formyl intermediate. This approach is particularly useful for the preparation of N-methyl amines. A patent for the synthesis of the related compound, N-methyl-1-naphthalenemethanamine, details the hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide under both acidic and basic conditions. google.com

For the base-catalyzed hydrolysis, the formamide (B127407) is treated with an aqueous solution of a strong base, such as sodium hydroxide, and heated for several hours. In the acid-catalyzed route, the formamide is refluxed in an aqueous solution of a mineral acid, like sulfuric acid. Both methods effectively cleave the formyl group to yield the desired secondary amine. This two-step process, involving the formation of the formamide followed by hydrolysis, provides a reliable pathway to this compound, avoiding potential over-alkylation issues that can arise in direct methylation methods.

Table 3: Conditions for the Hydrolysis of N-Formyl-N-methyl-1-naphthalenemethanamine

| Hydrolysis Type | Reagents | Temperature (°C) | Time (h) | Reference |

| Basic | 20% aqueous NaOH | 60-70 | 7 | google.com |

| Acidic | 10% aqueous H₂SO₄ | Reflux | 4 | google.com |

Condensation Reactions for Scaffold Construction

Condensation reactions, particularly multicomponent reactions, are highly efficient for the construction of complex molecular scaffolds from simple starting materials. The Betti reaction, a three-component condensation of a naphthol, an aldehyde, and an amine, is a prime example of such a transformation that has been used with chiral naphthyl amines. mdpi.comnih.gov

Specifically, the condensation of 2-naphthol, an aldehyde, and a chiral amine like (S)-(–)-1-(naphthalen-2-yl)ethan-1-amine has been reported to produce chiral aminomethylnaphthols with high diastereoselectivity. scielo.br These reactions are often carried out under solvent-free conditions at elevated temperatures. The resulting Betti bases are versatile intermediates that can be further transformed, for example, into chiral 1,3-naphthoxazines by reaction with formaldehyde. bas.bgrsc.org These subsequent products can then be reduced to afford chiral N-methyl aminobenzylnaphthols. bas.bg This demonstrates a powerful strategy for building complex, chiral scaffolds starting from precursors closely related to this compound.

Preclinical Pharmacological Investigations of N Methyl 1 2 Naphthyl Ethanamine and Analogues

Neuroscience-Related Activities in in vitro and Animal Models

Assessment of Neurotransmitter System Modulation

No studies were identified that assessed the binding affinities or functional activities of N-methyl-1-(2-naphthyl)ethanamine at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT).

Evaluation of Serotonin Level Modulation and Reuptake Inhibition in Rodent Models

There is no available research on the effects of this compound on serotonin levels or its ability to inhibit serotonin reuptake in rodent models.

Investigation of Antidepressant-Like Effects in Animal Behavioral Assays

No data from common animal behavioral assays for depression, such as the forced swim test or tail suspension test, are available for this compound.

Exploration of Neurorestorative and Neuroprotective Potentials

Scientific literature lacks any investigations into the potential neurorestorative or neuroprotective effects of this compound.

Antiproliferative and Anticancer Studies

Cytotoxic Effects against Human Cancer Cell Lines

There are no published studies detailing the cytotoxic or antiproliferative effects of this compound against any human cancer cell lines.

Induction of Apoptosis and Inhibition of Cell Proliferation

Furthermore, studies on other naphthylphenylamine (NPA) derivatives have shown significant antiproliferative action in melanoma cells nih.gov. One particular derivative was found to induce an arrest in the G2/M phase of the cell cycle and trigger an apoptotic program mediated by mitochondria and caspases nih.gov. This was accompanied by a reduction in the protein levels of cell division cycle 25 (CDC25) phosphatases and alterations in the expression of key proliferation and apoptosis markers like phosphoAkt (pAkt) and p53 nih.gov. Although these findings are for related compounds, they suggest that this compound could potentially exhibit similar mechanisms of inhibiting cell growth and inducing programmed cell death.

Antimicrobial and Antifungal Evaluations

In vitro Testing against Human Pathogens (e.g., Cryptococcus neoformans, Trichophyton mentagrophytes, Trichophyton rubrum)

While specific data for this compound is scarce, in vitro antifungal activity has been reported for its chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine analogues. A study evaluating a series of these compounds demonstrated significant efficacy against the human pathogenic yeast Cryptococcus neoformans and the dermatophytes Trichophyton mentagrophytes and Trichophyton rubrum nih.gov.

Several derivatives exhibited minimum inhibitory concentration (MIC50) values against C. neoformans that were comparable to the commercial antifungal drug butenafine (B35027) nih.gov. Against the dermatophytes, certain analogues showed high activity. Specifically, (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine and a para-benzyloxy substituted derivative were highly potent against T. mentagrophytes and T. rubrum nih.gov.

Below is a table summarizing the in vitro antifungal activity of selected N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine analogues.

| Compound | Pathogen | MIC50 (μg/mL) |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 |

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton rubrum | 0.06 |

| para-benzyloxy substituted derivative | Trichophyton mentagrophytes | 0.125 |

| para-benzyloxy substituted derivative | Trichophyton rubrum | 0.125 |

| (S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | Cryptococcus neoformans | 1 |

It is important to note that these results are for analogues of this compound, and further testing is required to determine the specific antifungal profile of the target compound.

Structure-Activity Relationships Governing Antifungal Potency

The antifungal potency of N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine analogues is significantly influenced by their chemical structure. Studies have revealed several key structure-activity relationships (SAR) nih.gov:

Bulky Substituents: The presence of a bulky group in the para position of the benzyl (B1604629) fragment was found to be crucial for high activity against Cryptococcus neoformans nih.gov.

Stereochemistry: The stereochemistry at the benzylic carbon plays a critical role. For derivatives with a stereocenter at this position, the (S)-configuration was found to be essential for potency nih.gov.

Amine Basicity: The basicity of the amine group is important for antifungal activity. A fluorinated derivative with reduced amine basicity showed low antifungal activity, indicating that a certain level of basicity is required for the compound's potency nih.gov.

These SAR findings provide a framework for the design and optimization of more potent antifungal agents based on the naphthylethylamine scaffold.

Other Investigated Biological Activities

Anti-inflammatory Effects

Direct studies on the anti-inflammatory effects of this compound were not identified in the reviewed literature. However, research on other compounds containing a naphthalene (B1677914) moiety suggests potential anti-inflammatory properties for this class of molecules. For instance, a novel azetidine (B1206935) derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), was shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in amyloid β-treated primary microglial cells nih.gov. Another study on N-methyl-(2S,4R)-trans-4-hydroxy-l-proline, isolated from Syderoxylon obtusifolium, demonstrated potent anti-inflammatory activity by inhibiting TNF-alpha and other inflammatory enzymes nih.gov. While these findings are for structurally different compounds, they indicate that molecules with N-methyl and naphthalene groups can possess anti-inflammatory activities. Further investigation is needed to determine if this compound shares these properties.

Antiviral Activity against Viral Targets

The naphthalene scaffold is a key structural feature in a variety of compounds that have been investigated for their antiviral properties. Research into naphthalene derivatives has revealed a range of activities against several viral pathogens.

A series of naphthalimide derivatives have demonstrated notable antiviral effects. For instance, N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide exhibited inhibitory activity against coxsackie virus B4, with a half-maximal effective concentration (EC50) of 9.45 μM in Vero cells researchgate.net. Furthermore, certain 3-nitro-1,8-naphthalimides showed moderate activity against herpes simplex virus-2 (HSV-2) and herpes simplex virus-1 (HSV-1), as well as potency against human coronavirus researchgate.net.

In the context of influenza, a study on naphthalene derivatives identified 2-aminonaphthalene as having better antiviral activity in vitro than the established antiviral drug ribavirin (B1680618) nih.gov. This compound was found to be active against different subtypes of influenza A virus, including H1N1 and H3N2 strains nih.gov. The mechanism of action for this class of compounds was suggested to involve the inhibition of viral NP and M proteins, reduction of reactive oxygen species (ROS) accumulation, and suppression of the inflammatory response nih.gov.

Additionally, other naphthalene-containing heterocyclic compounds have been explored for their antiviral potential. A 1,3,4-thiadiazole (B1197879) derivative incorporating a naphthalene moiety, specifically 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide, was found to be active against HIV-1 and HIV-2 with an EC50 of 0.96 μg/mL nih.gov.

While not direct analogues, studies on N-methylated derivatives of norbelladine (B1215549), which feature an N-methyl group similar to this compound, have shown modest antiviral activity against human coronavirus (HCoV-OC43), dengue virus (DENV), and a lentivirus (pseudotyped HIV-1) nih.govmdpi.com.

Table 1: Antiviral Activity of Selected Naphthalene Analogues

| Compound/Analogue Type | Virus Target | Activity (EC50/IC50) | Reference |

| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide | Coxsackie virus B4 | 9.45 μM (EC50) | researchgate.net |

| 3-nitro-1,8-naphthalimides | Herpes simplex virus-2 (G), Herpes simplex virus-1 TK- KOS ACVr, Human coronavirus | Moderate activity | researchgate.net |

| 2-aminonaphthalene | Influenza A virus (H1N1, H3N2) | Better than ribavirin in vitro | nih.gov |

| 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide | HIV-1 (strain IIIB), HIV-2 (strain ROD) | 0.96 μg/mL (EC50) | nih.gov |

| N-methylated norbelladine derivatives | Human coronavirus (HCoV-OC43), Dengue virus (DENV), HIV-1 (pseudotyped) | Modest activity | nih.govmdpi.com |

Pancreatic Porcine Lipase (B570770) Inhibition Studies

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a significant target for the development of anti-obesity therapeutics nih.gov. The inhibition of this enzyme can reduce fat absorption from the small intestine semanticscholar.org. Naphthalene derivatives have emerged as a class of compounds with the potential to inhibit pancreatic lipase.

In a study focused on the design and synthesis of novel naphthalene-based sulfonated derivatives, several compounds were evaluated for their in vitro inhibitory activity against pancreatic lipase semanticscholar.org. Among the synthesized compounds, one particular derivative, identified as 3h , demonstrated the most effective inhibition with a half-maximal inhibitory concentration (IC50) value of 95.3 ± 4.0 μM semanticscholar.org. This finding highlights the potential of the naphthalene scaffold in the development of new pancreatic lipase inhibitors.

The standard drug used for comparison in many pancreatic lipase inhibition studies is Orlistat, a potent and irreversible inhibitor of gastric and pancreatic lipases nih.gov. The discovery that naphthalene derivatives can also inhibit this enzyme opens up new avenues for research into alternative anti-obesity agents.

Table 2: Pancreatic Porcine Lipase Inhibition by Naphthalene Analogues

| Compound/Analogue | Inhibition Measurement (IC50) | Reference |

| Naphthalene-based sulfonated derivative (3h) | 95.3 ± 4.0 μM | semanticscholar.org |

Mechanistic Elucidation and Molecular Interactions

Target Identification and Binding Mechanisms

Research into the molecular interactions of N-methyl-1-(2-naphthyl)ethanamine and its analogs has identified several potential protein targets. These interactions are fundamental to understanding its pharmacological profile.

The class of substituted naphthylethylamines, to which this compound belongs, is known to interact with several key proteins in the central nervous system. wikipedia.org These include the monoamine transporters responsible for the reuptake of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). wikipedia.orgnih.govnih.gov Such interactions are critical in modulating the levels of these neurotransmitters in the synaptic cleft.

Another significant target for this class of compounds is the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines into synaptic vesicles for subsequent release. nih.gov Inhibition of VMAT2 can lead to a depletion of vesicular neurotransmitters. While direct binding data for this compound is not extensively documented in publicly available literature, the activity of structurally related compounds provides insight into its potential targets. For instance, lobeline (B1674988) analogs with a 1-naphthyl group have been shown to bind to VMAT2. nih.gov

Furthermore, investigations into related naphthyl-containing compounds suggest potential interactions with neurotransmitter receptors, including serotonin and dopamine receptors, as well as sigma receptors. smolecule.comwikigenes.org The specific binding affinities and the precise nature of these interactions for this compound itself remain a subject for further detailed investigation.

Binding Affinities of Related Naphthyl Derivatives at Various Receptors

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| N-monomethyl-2-(1-naphthyloxy)-ethylamine | Human 5-HT1B | 26 |

| N-monomethyl-2-(1-naphthyloxy)-ethylamine | Human 5-HT1D | 34 |

| Lobelane analog with 1-naphthyl group | VMAT2 | 1.02 ± 0.30 µM |

The functional consequences of the binding of naphthylethylamines are diverse. Depending on the specific compound and target, they can act as monoamine releasing agents or as reuptake inhibitors. wikipedia.org A reuptake inhibitor would block the action of DAT, SERT, or NET, leading to an increase in the extracellular concentration of the respective neurotransmitter. A releasing agent, on the other hand, would promote the efflux of neurotransmitters from the presynaptic neuron.

In the context of receptor interactions, related compounds have been shown to possess agonist or antagonist properties. For example, N-monomethyl-2-(1-naphthyloxy)-ethylamine has been demonstrated to have agonist characteristics at the human 5-HT1B receptor. The precise functional role of this compound at its potential receptor targets has not been definitively established and would require specific functional assays.

Enzymatic Studies

The interaction of this compound with various enzymes is another crucial aspect of its molecular mechanism.

Naphthylethylamine derivatives have been identified as potential inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. wikipedia.org Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain.

Additionally, this compound is known as a precursor in the synthesis of the antifungal agent terbinafine (B446). smolecule.com Terbinafine functions by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This suggests that this compound or its derivatives may possess inhibitory activity against fungal enzymes. smolecule.com

Derivatives of naphthylethylamine have also been investigated as inhibitors of other enzymes, such as cholinesterases and the papain-like protease of SARS-CoV. nih.govacs.org The inhibitory potency and selectivity are highly dependent on the specific substitutions on the naphthylethylamine scaffold.

Enzyme Inhibition Data for Related Naphthyl Compounds

| Compound | Enzyme | Inhibition (IC50 / Ki) |

|---|---|---|

| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | SARS-CoV PLpro | IC50 = 2.3 µM |

| N-methyl derivative of the above | SARS-CoV PLpro | IC50 = 22.6 µM |

| Methoxy-naphthyl derivative (7av) | AChE | IC50 = 176 nM |

| Methoxy-naphthyl derivative (7av) | BChE | IC50 = 370 nM |

Structure-Activity Relationship (SAR) Analysis

The pharmacological properties of this compound are intrinsically linked to its chemical structure. Analysis of structure-activity relationships (SAR) helps to elucidate the contribution of its different molecular fragments to its biological activity.

The naphthalene (B1677914) moiety is a critical pharmacophore in this class of compounds. Its large, lipophilic, and aromatic nature significantly influences the binding of the molecule to its biological targets. nih.gov The position of the ethylamine (B1201723) substituent on the naphthalene ring—whether at the 1- or 2-position—has a profound impact on the compound's pharmacological profile and target selectivity. wikipedia.org

For example, in a series of inhibitors for the SARS-CoV papain-like protease, the 1-naphthyl derivative was found to be more potent than the corresponding 2-naphthyl derivative. nih.gov Conversely, for other targets, the 2-naphthyl substitution might be preferred.

The N-methyl group also plays a crucial role in defining the activity of these compounds. N-methylation can alter the basicity of the amine, its steric profile, and its ability to form hydrogen bonds, all of which can affect receptor affinity and enzyme inhibition. nih.gov For instance, the N-methylation of a potent benzamide (B126) inhibitor of SARS-CoV PLpro resulted in a significant decrease in its inhibitory activity. nih.gov The combination of the 2-naphthyl group and the N-methylated ethylamine side chain in this compound creates a unique pharmacological entity whose precise interactions are a result of this specific structural arrangement.

Impact of Substituent Steric Bulk and Electronic Nature on Bioactivity

The bioactivity of derivatives of this compound is significantly influenced by the steric bulk and electronic properties of substituents. Research on related chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, which share a similar structural framework, has demonstrated that antifungal activity is highly dependent on these factors. For instance, replacing a hydrogen atom with a methyl group on the carbon connected to the central nitrogen atom maintained the antifungal activity, while larger ethyl groups led to lower activity. The introduction of electron-withdrawing groups such as -CH(2)F, -CHF(2), -CF(3), or -CN resulted in a complete loss of antifungal activity. researchgate.net

In a series of N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexane derivatives, the presence of a methyl group at the C-1' position was found to be crucial for calcilytic activity, with its removal leading to a complete loss of activity. u-strasbg.fr Furthermore, studies on SARS-CoV papain-like protease (PLpro) inhibitors have shown that substituents on the benzamide ring of related structures can significantly impact potency. While a methyl group at the ortho position of the benzamide ring displayed the most potent activity in one study, a methoxy (B1213986) group at the same position led to a tenfold reduction in potency. nih.gov This highlights the nuanced interplay between substituent position, size, and electronic character in modulating biological effects.

Stereochemistry-Potency Relationships in Chiral Derivatives

The stereochemistry of this compound derivatives is a critical determinant of their biological potency. The presence of a chiral center at the carbon atom adjacent to the naphthalene ring gives rise to distinct stereoisomers with potentially different biological activities.

In the context of antifungal agents, studies on chiral derivatives of butenafine (B35027) and terbinafine, which are structurally related to this compound, have revealed clear stereochemistry-potency relationships. For instance, in tests against various fungal strains, the (R)-enantiomer of N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine was found to possess most of the antifungal activity. researchgate.net Conversely, for derivatives with a stereocenter at the benzylic carbon, (S)-stereochemistry was required for potency. researchgate.net

Similarly, in the development of calcilytic agents, the stereochemical configuration of N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes was found to be crucial. The (1S,2S,1′R)-isomers consistently demonstrated higher activity compared to other diastereomers. u-strasbg.fr This stereochemical preference was rationalized based on a three-dimensional model of the calcilytic binding pocket of the calcium-sensing receptor (CaSR). u-strasbg.fr These findings underscore the importance of a precise three-dimensional arrangement of functional groups for effective interaction with biological targets.

Basic Amine Group Importance in Biological Potency

The basicity of the amine group in this compound and its analogs is a key factor for their biological potency. This functional group can participate in crucial interactions such as hydrogen bonding and electrostatic interactions with biological targets. beilstein-journals.orgnih.gov

Molecular Recognition and Chiral Discrimination

The ability of this compound and its derivatives to engage in specific molecular interactions forms the basis of their utility in chiral recognition and separation processes. The unique three-dimensional structure, arising from the combination of the rigid naphthalene moiety and the chiral ethylamine side chain, allows for precise discrimination between enantiomers.

Elucidation of Specific Binding Modes in Chiral Systems

The specific binding modes of chiral molecules like this compound derivatives are crucial for their ability to discriminate between enantiomers. This discrimination is often achieved through a "three-point interaction" model, where a combination of attractive and repulsive forces ensures that only one enantiomer of a guest molecule can bind effectively to the chiral host. mdpi.com

In the context of calcilytic agents, the stereochemical preference for the (1S,2S,1′R)-isomers of N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes was rationalized by modeling its fit into the binding pocket of the calcium-sensing receptor. u-strasbg.fr This suggests a specific orientation of the naphthyl group, the methyl group, and the cyclohexane (B81311) scaffold within the receptor site. The replacement of the 1-naphthyl group with a 2-naphthyl or biphenyl (B1667301) moiety led to a significant loss of activity, further emphasizing the importance of the specific shape and electronic distribution of the naphthyl group for optimal binding. u-strasbg.fr

Hydrogen Bonding Interactions in Molecular Recognition

Hydrogen bonding is a fundamental interaction that plays a pivotal role in the molecular recognition processes involving this compound and its analogs. beilstein-journals.orgosti.gov The amine group, with its hydrogen bond donor and acceptor capabilities, is a key player in these interactions. chemscene.com

In various host-guest systems, hydrogen bonds are the primary forces driving complex formation and chiral recognition. For instance, the binding of ammonium (B1175870) ions to crown ethers is mediated by hydrogen bonds between the N+-H groups and the oxygen atoms of the host. nih.gov Similarly, in more complex synthetic receptors, amide and ureido functionalities are often incorporated to provide specific hydrogen bonding sites for the recognition of guest molecules. beilstein-journals.orgethz.ch The strength and directionality of these hydrogen bonds contribute significantly to the stability and selectivity of the host-guest complex. beilstein-journals.org The ability of the amine group in this compound to form such specific hydrogen bonds is a key determinant of its capacity for molecular recognition and chiral discrimination.

Quantum Chemical Calculations

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties and optimized geometry of this compound.

Density Functional Theory (DFT) for Molecular Optimization and Electronic Properties (HOMO/LUMO, MEP)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally related to this compound, DFT calculations, often at the B3LYP/6-311++G(d,p) level, are employed to determine the most stable molecular conformation by optimizing the geometry. These calculations reveal that the molecular structure observed in a crystalline state can be influenced by intermolecular interactions within the crystal lattice, leading to slight deviations from the conformation of an isolated molecule in the gas phase.

The electronic properties are further described by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related amine compounds, the HOMO is often delocalized across a significant portion of the molecule, with particular localization on the amino group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. The MEP surface helps in understanding how the molecule will interact with other charged species, which is fundamental for predicting intermolecular interactions.

| Computational Parameter | Description | Typical Application |

| DFT Level | e.g., B3LYP/6-311++G(d,p) | Provides a balance of accuracy and computational cost for geometry optimization and electronic property calculations. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. |

| MEP Surface | Molecular Electrostatic Potential Surface | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Theoretical Comparisons of Binding Modes

Theoretical studies are crucial for comparing different potential binding modes of a ligand to its target. While specific studies on this compound are not detailed in the provided context, the general methodology involves using computational techniques to evaluate the stability and feasibility of various orientations and conformations of the molecule within a binding site. This analysis is essential for understanding the structural basis of molecular recognition.

Molecular Docking and Dynamics Simulations

These simulation techniques are employed to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Target Binding Affinity and Interaction Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule. The process involves sampling a wide range of conformations and orientations of the ligand within the binding site and scoring them based on their binding energy. This allows for the prediction of the binding affinity and the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex. For instance, in studies of similar heterocyclic compounds, docking simulations have been used to identify key amino acid residues involved in binding and to correlate binding affinity with biological activity. nih.gov

Crystal Structure Analysis and Packing Features

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid state.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a compound in the solid state. For related naphthyl-containing molecules, crystallographic studies have revealed detailed information about bond lengths, bond angles, and torsion angles. researchgate.netnih.gov

| Analytical Technique | Information Obtained | Key Findings for Related Structures |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, solid-state conformation. | Determination of molecular geometry and comparison with DFT-optimized structures. |

| Crystal Packing Analysis | Arrangement of molecules in the crystal lattice, intermolecular interactions. | Identification of stabilizing forces such as C—H⋯π interactions and hydrogen bonds. |

Applications in Materials Science and Chemical Innovation

Role in Chiral Catalysis and Ligand Design

Based on available research, the applications of N-methyl-1-(2-naphthyl)ethanamine in chiral catalysis and ligand design are not extensively documented. The scientific literature predominantly focuses on the utility of its parent compound, 1-(2-naphthyl)ethylamine, in these areas.

Development of Chiral Ligands and Catalysts for Asymmetric Reactions

There is limited specific information available detailing the use of this compound in the development of chiral ligands and catalysts for asymmetric reactions.

Chiral Modifiers in Enantioselective Heterogeneous Catalysis

The role of this compound as a chiral modifier in enantioselective heterogeneous catalysis is not well-established in scientific literature. Research in this field has largely centered on related, unmethylated naphthylethylamines.

Integration in Advanced Materials Development

Exploration of this compound in the development of advanced materials is not a prominent area of current research.

Exploration in Polymer and Coating Formulations

There is no significant evidence in the available literature to suggest the integration of this compound into polymer and coating formulations.

Modulation of Photoluminescence in Perovskite Materials

Scientific studies on the use of this compound to modulate photoluminescence in perovskite materials are not found in the existing literature. Research on chiral perovskites has typically utilized its precursor, 1-(2-naphthyl)ethylamine.

Intermediate in Complex Molecule Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds. It is specifically identified as an intermediate in the production of Ranitidine nih.gov. Ranitidine is a widely known histamine (B1213489) H2-receptor antagonist used to decrease stomach acid production.

The synthesis of complex molecules often requires multi-step processes where specialized building blocks are used to construct the final active pharmaceutical ingredient. In this context, this compound serves as a precursor that is incorporated into the larger molecular structure of the target drug.

Building Block for Bioactive Molecules in Medicinal Chemistry

While the direct application of this compound as a building block for specific bioactive molecules is not detailed in available research, the foundational molecule, (R)-1-(2-Naphthyl)ethylamine, is recognized for its role in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The incorporation of a naphthalene (B1677914) moiety can enhance the pharmacological properties of drug candidates. The N-methylation of similar structures, such as norbelladine (B1215549), has been shown in some studies to increase biological activity, for instance, enhancing butyrylcholinesterase inhibition, which is relevant to Alzheimer's disease research nih.gov. However, specific examples of bioactive molecules derived directly from this compound are not provided in the search results.

Reagent in Diverse Organic Synthesis Reactions (e.g., C-C bond formation, C-H functionalization)

Information regarding the specific use of this compound as a reagent in C-C bond formation or C-H functionalization is not available in the provided search results. The broader class of chiral amines and naphthyl derivatives are known to be valuable in asymmetric synthesis nih.govmdpi.com. For instance, the parent amine, (R)-1-(2-Naphthyl)ethylamine, is utilized in the synthesis of chiral ligands and catalysts essential for asymmetric synthesis processes chemimpex.com. These catalysts can improve reaction efficiency and selectivity. The functionalization of C-H bonds is a significant area of organic synthesis, allowing for the direct modification of organic molecules mdpi.comnih.govresearchgate.net. However, the role of this compound as a reagent or catalyst in these specific reaction types is not documented in the available literature.

A related compound, N-methyl-1-naphthalenemethanamine, is noted as a key intermediate in the synthesis of the antifungal drug Terbinafine (B446) google.comchemicalbook.com. This highlights the importance of N-methylated naphthyl derivatives in the pharmaceutical industry.

Future Directions and Emerging Research Opportunities

Advancements in Stereoselective Synthetic Methodologies

The efficient and precise synthesis of single-enantiomer chiral amines is a cornerstone of modern pharmaceutical and materials science. For N-methyl-1-(2-naphthyl)ethanamine, future research will undoubtedly focus on refining and innovating stereoselective synthetic routes to enhance yield, enantiomeric purity, and sustainability.

Key areas of advancement include the development of novel transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, for asymmetric hydrogenation. stanford.educhemrxiv.org These methods often involve the use of sophisticated chiral ligands, such as derivatives of BINAP and f-binaphane, which can achieve high levels of enantioselectivity in the reduction of imine precursors. chemrxiv.org Asymmetric reductive amination is another promising one-pot approach that directly converts a prochiral ketone to the desired chiral amine, offering a more streamlined and atom-economical process. thieme-connect.com

Furthermore, biocatalysis is emerging as a powerful and green alternative to traditional chemical synthesis. The application of enzymes, especially transaminases (ATAs), for the enantioselective synthesis of chiral amines is a rapidly growing field. wikipedia.orgacs.org Future work will likely involve protein engineering to develop bespoke enzymes with enhanced substrate specificity and stability for the synthesis of this compound and its analogs.

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound itself is primarily recognized as a key intermediate in the synthesis of other compounds, its structural backbone, the naphthylethylamine scaffold, is associated with significant biological activity. Many substituted naphthylethylamines are known to act as monoamine releasing agents or reuptake inhibitors, suggesting potential applications in neuroscience. wikipedia.org Research has pointed to the use of (R)-1-(2-naphthyl)ethylamine in the synthesis of molecules for treating neurological disorders. chemimpex.com

Future research will likely delve deeper into the specific biological targets of this compound and its derivatives. This exploration could uncover novel therapeutic applications. For instance, its role as a precursor in the synthesis of antifungal agents like terbinafine (B446) highlights the potential for developing new antimicrobial drugs. smolecule.comnih.gov The investigation of its interactions with various receptors and enzymes could lead to the identification of new therapeutic avenues for a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and material science. stanford.eduscirea.orgacs.orgmdpi.com For a compound like this compound, these computational tools offer several exciting opportunities. AI algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of novel derivatives. stanford.edunih.govacs.org This can significantly accelerate the initial stages of drug discovery by prioritizing the synthesis of the most promising candidates.

Furthermore, machine learning models are being developed to predict the enantioselectivity of asymmetric reactions with increasing accuracy. chemrxiv.orgrsc.orgbohrium.comchiralpedia.com By analyzing the complex interplay between catalysts, substrates, and reaction conditions, these models can guide the design of more efficient and selective synthetic routes for chiral compounds. This predictive power can reduce the need for extensive experimental screening, saving time and resources. The use of AI in designing novel chiral catalysts tailored for specific reactions is also a burgeoning area of research. scirea.orgchiralpedia.comontosight.ai

Development of Advanced Analytical Platforms for Chiral Analysis

The ability to accurately determine the enantiomeric purity of chiral compounds is critical in many scientific fields, particularly in the pharmaceutical industry. The development of more advanced and efficient analytical platforms for chiral analysis is therefore a key area of future research. For this compound and its analogs, techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are well-established. chromatographyonline.comwindows.netchromatographyonline.com Future advancements will likely focus on the development of novel chiral stationary phases with enhanced resolving power and broader applicability.

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. acs.orgbio-rad.comchromatographytoday.comnih.govnih.gov The use of various chiral selectors, such as cyclodextrins and macrocyclic antibiotics, in the background electrolyte allows for the effective separation of enantiomers. acs.orgnih.gov Emerging research in this area includes the development of novel chiral selectors and the optimization of separation conditions to achieve even better resolution and sensitivity. Additionally, the development of new detector technologies, such as those based on plasmonics, could lead to more sensitive and rapid methods for chiral analysis. photonics.com

Expanding Applications in Functional Materials and Supramolecular Chemistry

The unique structural and chiral properties of this compound make it an attractive building block for the creation of novel functional materials and supramolecular assemblies. The naphthalene (B1677914) moiety, with its extended π-system, can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. thieme-connect.comacs.orgrsc.org

Future research is expected to explore the incorporation of this compound into polymers and other materials to impart specific functions. For example, its chirality could be used to create chiral surfaces for enantioselective separations or as a component in chiral sensors. mdpi.comnih.govresearchgate.netbeilstein-journals.org The development of supramolecular structures based on naphthalene derivatives is an active area of research, with potential applications in areas such as organic electronics and light-harvesting systems. thieme-connect.comacs.orgrsc.orgrsc.orgresearchgate.net The ability to control the self-assembly of these molecules through non-covalent interactions opens up exciting possibilities for the bottom-up fabrication of complex and functional nanoscale materials.

Q & A

Q. What are the standard synthetic routes for N-methyl-1-(2-naphthyl)ethanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reductive amination or alkylation of 1-(naphthalen-1-yl)ethanamine with methylating agents. For example, describes a method using N-methyl-1-(naphthalen-1-yl)ethanamine as a precursor reacted with benzyl halides (e.g., 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene) in acetonitrile with N,N-diisopropylethylamine as a base. Key optimizations include:

- Solvent selection : Acetonitrile is preferred for its polarity and inertness.

- Stoichiometry : A slight excess of benzyl halide (1.05–1.1 equiv.) improves conversion.

- Purification : Silica-gel chromatography or precipitation as hydrochloride salts enhances purity (86% yield reported) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- 1H/13C NMR : Used to confirm substitution patterns and stereochemistry. For example, the methyl group on the amine appears as a singlet at δ 2.27–2.28 ppm, while the naphthyl protons show multiplet signals at δ 7.42–8.56 ppm .

- HRMS : Validates molecular ion peaks (e.g., m/z 412.1492 for a trifluoromethyl-substituted derivative) .

- IR Spectroscopy : Identifies functional groups, such as C-N stretches (~1276 cm⁻¹) and aromatic C-H bends (~710 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence the antifungal activity of this compound derivatives?

and highlight that lipophilic substituents (e.g., tert-butyl, trifluoromethyl) enhance antifungal potency against Trichophyton mentagrophytes and Cryptococcus neoformans. For example:

- Tert-butyl groups at the para position increase activity due to favorable hydrophobic interactions with fungal enzyme binding pockets.

- Electron-withdrawing groups (e.g., trifluoromethoxy) reduce basicity, lowering efficacy.

| Substituent (R) | MIC (μg/mL) vs. T. mentagrophytes |

|---|---|

| 4-tert-butyl | 0.25 |

| 3,5-CF3 | 0.50 |

| 4-CF3O | 2.0 |

| Data suggests a correlation between substituent size/lipophilicity and potency . |

Q. What experimental challenges arise in resolving enantiomers of this compound, and how are they addressed?

Chiral resolution is critical, as activity often resides in one enantiomer (e.g., (S)-enantiomers show lower antifungal activity than (R)-forms). Challenges include:

- Racemization during synthesis : Controlled reaction temperatures (<40°C) and chiral catalysts (e.g., CAL-B lipase) minimize this .

- Analytical separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) achieves baseline resolution. reports enantiomeric excess (>95%) via polarimetry ([α]D = -111.6 for (R)-enantiomers) .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be analyzed?

Discrepancies may arise from:

- Metabolic instability : Phase I metabolism (e.g., CYP450-mediated oxidation of naphthyl groups) reduces bioavailability.

- Solubility limitations : Hydrochloride salts improve aqueous solubility but may alter membrane permeability.

- Experimental design : In vitro assays (e.g., RPMI-1640 medium) may not replicate tissue-specific conditions. Cross-referencing with pharmacokinetic data (e.g., logP values >3.5 for optimal penetration) is advised .

Methodological Considerations

Q. What strategies are effective in troubleshooting low yields during the synthesis of this compound analogs?

- Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted benzyl halides).

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductive amination) improve efficiency.

- Temperature control : Exothermic reactions (e.g., alkylation) require cooling to -20°C to prevent decomposition .

Q. How should researchers validate the purity of this compound derivatives for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.